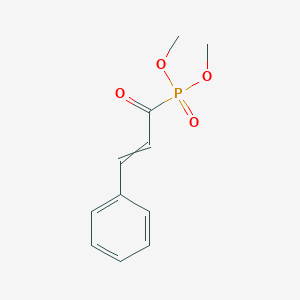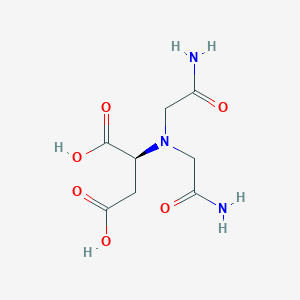
N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes two amino groups and two oxoethyl groups attached to an L-aspartic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with ethyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Protection of the carboxyl group: L-aspartic acid is first reacted with ethyl chloroformate to protect the carboxyl group.
Formation of the intermediate: The protected L-aspartic acid is then reacted with ammonia to form the intermediate compound.
Deprotection and purification: The intermediate compound is deprotected to yield this compound, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-amino-2-oxoethyl)ethanediamide
- N,N-Bis(2-amino-2-oxoethyl)-2-ethyl-2-(N′-hydroxycarbamimidoyl)butanamide
- N,N-Bis(2-amino-2-oxoethyl)-2-bromobutanamide
Uniqueness
N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid is unique due to its specific structure, which includes an L-aspartic acid backbone This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties
Properties
CAS No. |
161122-41-4 |
|---|---|
Molecular Formula |
C8H13N3O6 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
(2S)-2-[bis(2-amino-2-oxoethyl)amino]butanedioic acid |
InChI |
InChI=1S/C8H13N3O6/c9-5(12)2-11(3-6(10)13)4(8(16)17)1-7(14)15/h4H,1-3H2,(H2,9,12)(H2,10,13)(H,14,15)(H,16,17)/t4-/m0/s1 |
InChI Key |
NCTYIUIWASEVLB-BYPYZUCNSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N(CC(=O)N)CC(=O)N)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)N(CC(=O)N)CC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12551823.png)
methyl}-1,3,4-oxadiazole](/img/structure/B12551825.png)
![3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one](/img/structure/B12551827.png)
![N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine](/img/structure/B12551839.png)

![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)
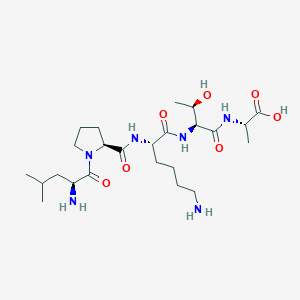
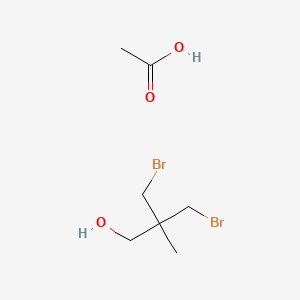
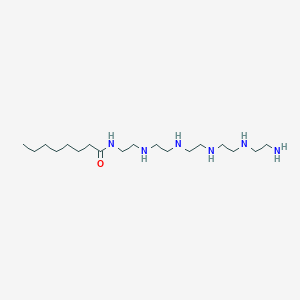
![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
![Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-](/img/structure/B12551900.png)
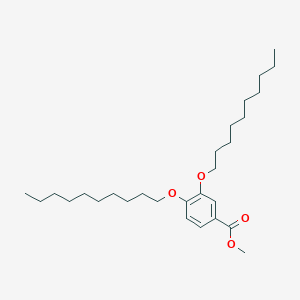
![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)
